Allotetrahydrocortisol-d7
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Overview
Description
Allotetrahydrocortisol-d7 is a deuterated analog of allotetrahydrocortisol, a metabolite of cortisol. Cortisol is a steroid hormone synthesized in the adrenal cortex, involved in various physiological processes including metabolism and immune response. The deuterated form, this compound, is used in scientific research to study cortisol metabolism and its related pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of allotetrahydrocortisol-d7 involves the incorporation of deuterium atoms into the allotetrahydrocortisol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the desired compound with high isotopic purity. The production process is optimized to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
Allotetrahydrocortisol-d7 undergoes various chemical reactions, including:
Oxidation: Conversion to cortisone or other oxidized metabolites.
Reduction: Formation of reduced metabolites such as tetrahydrocortisol.
Substitution: Replacement of functional groups with deuterium atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various deuterated metabolites of cortisol, such as tetrahydrocortisol-d7 and cortisone-d7. These products are used in further research to study cortisol metabolism and its effects .
Scientific Research Applications
Allotetrahydrocortisol-d7 has several scientific research applications, including:
Chemistry: Used as a tracer in studies of steroid metabolism and synthesis.
Biology: Helps in understanding the role of cortisol and its metabolites in physiological processes.
Medicine: Used in clinical studies to investigate disorders related to cortisol metabolism, such as Cushing’s syndrome and Addison’s disease.
Mechanism of Action
Allotetrahydrocortisol-d7 exerts its effects by mimicking the behavior of cortisol and its metabolites in the body. It interacts with various molecular targets, including enzymes like 11β-hydroxysteroid dehydrogenase, which are involved in the interconversion of cortisol and cortisone. The deuterated form allows for precise tracking and analysis of these metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrocortisol: A reduced metabolite of cortisol.
Allotetrahydrocortisone: An oxidized metabolite of cortisol.
Cortisone: An inactive form of cortisol.
Uniqueness
Allotetrahydrocortisol-d7 is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in research compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C21H34O5 |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
2,2-dideuterio-2-hydroxy-1-[(3R,5S,8S,9S,10S,11S,13S,14S,17R)-2,2,3,4,4-pentadeuterio-3,11,17-trihydroxy-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H34O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-16,18,22-24,26H,3-11H2,1-2H3/t12-,13+,14-,15-,16-,18+,19-,20-,21-/m0/s1/i5D2,9D2,11D2,13D |
InChI Key |
AODPIQQILQLWGS-ZMMGGNFJSA-N |
Isomeric SMILES |
[2H][C@]1(C(C[C@]2([C@H](C1([2H])[2H])CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)C([2H])([2H])O)O)C)O)C)([2H])[2H])O |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O |
Origin of Product |
United States |
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